N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide
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Description
The compound is a type of pyridazinone derivative . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridazine-based systems have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Scientific Research Applications
Antimicrobial Evaluation
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide belongs to a class of compounds that have shown significant antimicrobial activity. A study by Shamroukh et al. (2013) on pyrazole and pyrazolopyrimidine derivatives, which are structurally related to this compound, demonstrated notable antimicrobial properties, suggesting similar potential for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide.
Cytotoxic Properties
Derivatives of pyrido[3,4-d]pyridazine, structurally similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, have been studied for their potential cytotoxic properties. Wójcicka et al. (2022) synthesized and analyzed the properties of these compounds, revealing the potential for biological activity against cancer cell lines.
Herbicidal Activities
Compounds within the pyridazine family, to which N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is related, have been investigated for their herbicidal activities. Xu et al. (2008) explored 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and found significant herbicidal properties, suggesting similar applications for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide.
Corrosion Inhibition
The pyridazine ring, a key feature in N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, has been studied for its corrosion inhibition properties. Nahlé et al. (2017) investigated derivatives of pyridazine for their effectiveness in preventing corrosion in mild steel, indicating a potential application area for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide.
Anticonvulsant Activity
Research on pyridazinone derivatives, similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, has shown promising results in anticonvulsant applications. Samanta et al. (2011) synthesized pyridazinone derivatives and found significant anticonvulsant activity in some compounds.
Theoretical Investigation of Antimalarial and COVID-19 Drug Potential
Theoretical investigations into sulfonamide derivatives, which are chemically related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, have explored their potential as antimalarial agents and their utility against COVID-19. Fahim and Ismael (2021) conducted computational calculations and molecular docking studies to evaluate these compounds, indicating possible applications in treating these diseases.
properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)13-6-7-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQZFHHMNDROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide |
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